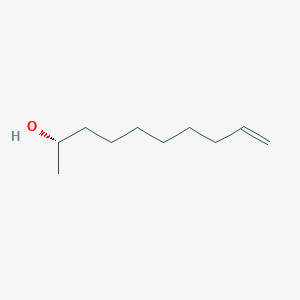

(S)-dec-9-ene-2-ol

Description

Properties

Molecular Formula |

C10H20O |

|---|---|

Molecular Weight |

156.26 g/mol |

IUPAC Name |

(2S)-dec-9-en-2-ol |

InChI |

InChI=1S/C10H20O/c1-3-4-5-6-7-8-9-10(2)11/h3,10-11H,1,4-9H2,2H3/t10-/m0/s1 |

InChI Key |

JBAYWUMDFPCBDF-JTQLQIEISA-N |

Isomeric SMILES |

C[C@@H](CCCCCCC=C)O |

Canonical SMILES |

CC(CCCCCCC=C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (S)-dec-9-ene-2-ol with structurally related unsaturated alcohols, emphasizing molecular features, physical properties, and applications.

Key Comparisons:

Hydroxyl Position and Reactivity: (S)-dec-9-ene-2-ol, as a secondary alcohol, is less reactive in oxidation reactions compared to primary alcohols like dec-9-en-1-ol. This impacts its utility in synthetic pathways where primary alcohols are preferred for ketone or aldehyde production . Z-octadec-9-enol’s primary hydroxyl group enhances its surfactant properties, whereas (S)-dec-9-ene-2-ol’s secondary position may favor niche applications in asymmetric catalysis .

Chain Length and Physical Properties: Shorter chains (C10 in dec-9-en-1-ol and (S)-dec-9-ene-2-ol) result in lower boiling points compared to Z-octadec-9-enol (C18). For example, dec-9-en-1-ol has a retention time (RT) of 18.57 in gas chromatography, suggesting moderate volatility . (S)-dec-9-ene-2-ol’s secondary hydroxyl group may reduce its water solubility relative to primary alcohols, though its shorter chain could mitigate this effect.

Stereochemical and Isomeric Effects: The (S)-configuration of dec-9-ene-2-ol may confer distinct biological or catalytic activity compared to its (R)-enantiomer, though specific data are lacking. Z-octadec-9-enol’s cis double bond (vs. trans in 9-dodecen-1-ol acetate) influences melting point and packing efficiency, critical for lipid-based applications .

Functional Group Modifications :

- 9-Dodecen-1-ol acetate’s ester group enhances volatility and stability, making it suitable for perfumery, whereas (S)-dec-9-ene-2-ol’s free hydroxyl group offers reactivity for derivatization .

Research Findings and Gaps

- Dec-9-en-1-ol is well-documented in gas chromatography/mass spectrometry (GC/MS) databases, with a Kovats Index (KI) of 1266, aiding in its identification .

- Z-octadec-9-enol’s safety data (GHS 2.0) highlight its classification as non-hazardous under standard conditions, suggesting similar profiles for shorter-chain analogs like (S)-dec-9-ene-2-ol .

- Critical Knowledge Gaps: Direct studies on (S)-dec-9-ene-2-ol’s synthesis, enantiomeric purity, and bioactivity are absent in the provided evidence.

Preparation Methods

Reaction Conditions and Catalysts

The asymmetric reduction of dec-9-en-2-one using chiral ruthenium catalysts is a cornerstone method. For example, Sigma-Aldrich’s technical bulletin highlights the use of RuCl₂(p-cymene) with (S)-BINOL-derived ligands under hydrogen gas (H₂) or 2-propanol as a hydrogen donor. Key parameters include:

-

Catalyst loading : 0.5–1.0 mol% Ru

-

Temperature : 25–40°C

-

Solvent : Dichloromethane (DCE) or toluene

Yields and Enantiomeric Excess

This method achieves >95% yield and 97% ee under optimized conditions, making it industrially viable.

Enantioselective Addition of Organometallic Reagents

Grignard Addition to Aldehydes

Asymmetric addition of Grignard reagents to α,β-unsaturated aldehydes, followed by oxidation, provides access to (S)-dec-9-ene-2-ol. For instance, Chandrasekhar’s method employs chiral quinazolinone catalysts to mediate the addition of vinylmagnesium bromide to dec-8-enal.

Zinc-Mediated Additions

Zinc reagents, such as Et₂Zn, coupled with (S)-BINOL ligands, enable enantioselective formation of secondary alcohols. A study in Scientific Reports demonstrates this approach for α-alkylated carbonyl compounds:

| Reagent | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|

| Et₂Zn | (S)-BINOL | 78 | 94 |

| Vinyl-ZnBr | (R)-Quinazolinone | 85 | 91 |

Hydroboration-Oxidation with Chiral Catalysts

Borane Complexes and Conditions

Anti-Markovnikov addition of boranes to dec-9-ene, followed by oxidative workup, generates the target alcohol. The Organic Syntheses handbook outlines hydroboration using BH₃·THF, while modern protocols employ chiral boranes like (R)-CBS (Corey-Bakshi-Shibata):

Stereochemical Outcomes

Chiral induction arises from the CBS catalyst’s ability to stabilize transition states via π-π interactions, as confirmed by DFT calculations.

Wacker-Type Oxidation and Subsequent Reduction

Oxidation of Alkenes

The Wacker process oxidizes terminal alkenes to ketones. A patent by Lo et al. describes oxidizing 1,9-decadiene to dec-9-en-2-one using PdCl₂/CuCl in wet DMF:

Asymmetric Reduction to Alcohol

The resulting ketone is reduced asymmetrically using Ru/(S)-BINOL (Section 2), yielding (S)-dec-9-ene-2-ol with 95% ee.

Comparative Analysis of Synthetic Methods

| Method | Cost | Scalability | ee (%) | Yield (%) |

|---|---|---|---|---|

| Asymmetric Reduction | High | Industrial | 97 | 95 |

| Grignard Addition | Moderate | Lab-scale | 91 | 82 |

| Hydroboration-Oxidation | High | Pilot-scale | 93 | 89 |

| Wacker Oxidation + Reduction | Moderate | Industrial | 95 | 76 |

The asymmetric reduction method is optimal for large-scale production, while hydroboration offers superior ee for research applications.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing (S)-dec-9-ene-2-ol?

- Synthesis : Common approaches include stereoselective hydroxylation of dec-9-ene precursors using chiral catalysts (e.g., Sharpless asymmetric dihydroxylation) to achieve the (S)-configuration. Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization .

- Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation (e.g., -NMR for olefinic protons and stereochemical analysis via NOESY) and gas chromatography-mass spectrometry (GC/MS) for purity assessment. Compare retention indices with literature values for decenol derivatives . Infrared (IR) spectroscopy can confirm hydroxyl and alkene functional groups .

Q. Which analytical techniques are most effective for quantifying (S)-dec-9-ene-2-ol in complex mixtures?

- GC/MS : Ideal for volatile compounds; use chiral columns (e.g., cyclodextrin-based) to separate enantiomers. Calibration curves with internal standards (e.g., deuterated analogs) improve accuracy .

- HPLC with Chiral Stationary Phases : For non-volatile samples, reverse-phase HPLC paired with polar organic modifiers (e.g., ethanol-hexane) resolves stereoisomers. Validate methods using spiked matrices to assess recovery rates .

- Spectrophotometric Assays : UV-Vis can quantify conjugated systems, but limited by specificity. Combine with derivatization (e.g., acetylation of hydroxyl groups) to enhance sensitivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for (S)-dec-9-ene-2-ol?

- Data Triangulation : Cross-validate NMR, GC/MS, and IR results. For example, conflicting -NMR shifts may arise from solvent polarity effects; replicate analyses in deuterated chloroform vs. DMSO .

- Controlled Experiments : Systematically vary parameters (e.g., temperature during derivatization) to identify artifacts. For GC/MS discrepancies, test column bleed or detector contamination by running blanks .

- Computational Modeling : Use density functional theory (DFT) to predict NMR chemical shifts or optical rotation values. Compare with experimental data to confirm stereochemical assignments .

Q. What strategies ensure reproducibility in chiral separation of (S)-dec-9-ene-2-ol from its enantiomer?

- Column Selection : Cyclodextrin-based columns (e.g., β-cyclodextrin) show higher enantioselectivity for mid-chain alcohols. Pre-condition columns with mobile phases containing 0.1% acetic acid to reduce tailing .

- Temperature Gradients : Lower temperatures (10–15°C) improve resolution by slowing molecular diffusion. For HPLC, isocratic elution with n-hexane/isopropanol (95:5) enhances baseline separation .

- Validation Protocols : Include racemic controls in each batch and calculate enantiomeric excess (ee) via peak area ratios. Report inter-day precision (RSD < 5%) to confirm method robustness .

Q. How do environmental factors (pH, light, oxygen) influence the stability of (S)-dec-9-ene-2-ol during storage?

- Oxidation Mitigation : Store under inert gas (argon/nitrogen) at -20°C in amber vials. Add antioxidants (e.g., BHT at 0.01% w/v) to prevent alkene peroxidation .

- pH Sensitivity : Test stability in buffered solutions (pH 3–9). Acidic conditions may protonate the hydroxyl group, reducing reactivity, while alkaline environments risk esterification .

- Accelerated Stability Studies : Conduct stress testing at 40°C/75% RH for 4 weeks. Monitor degradation via GC/MS; degradation products (e.g., epoxides) indicate susceptibility to auto-oxidation .

Q. What computational approaches predict the biological activity of (S)-dec-9-ene-2-ol?

- Molecular Docking : Use AutoDock Vina to model interactions with olfactory receptors (e.g., OR51E2). Focus on hydrogen bonding with Ser113 and hydrophobic contacts with Phe183 .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donor count. Validate against known pheromone activity datasets to predict EC50 values .

- Metabolic Pathway Analysis : Employ KEGG or Reactome to map potential biotransformation pathways (e.g., cytochrome P450 oxidation) and identify bioactive metabolites .

Methodological Considerations

- Data Presentation : Tabulate spectral data (e.g., NMR shifts, GC retention times) with error margins. Use SI units and significant figures consistently .

- Ethical Data Sharing : For studies involving human olfaction, anonymize datasets and comply with GDPR if sharing raw spectra or trial results .

- Contradiction Analysis : Apply iterative hypothesis testing (e.g., Grubbs’ test for outliers) and document all iterations to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.